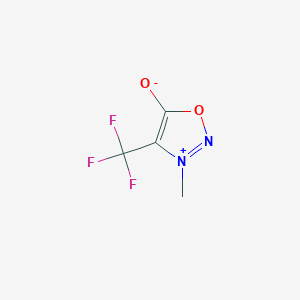
N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine
Overview
Description
N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The presence of bromine and trifluoromethyl groups in the phenyl ring can significantly influence the compound’s chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Piperidine Introduction: The piperidine moiety can be attached via nucleophilic substitution reactions, often using piperidine or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: As a tool for studying biological processes and pathways.
Medicine: Potential use in the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry: Applications in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine would depend on its specific biological target. Generally, compounds of this nature may interact with receptors or enzymes, modulating their activity. The presence of bromine and trifluoromethyl groups can enhance binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidine: Lacks the amine group, which may affect its reactivity and biological activity.
N-(3-Chloro-2-(trifluoromethyl)-phenyl)piperidin-1-amine: Substitution of bromine with chlorine can alter the compound’s properties.
N-(3-Bromo-2-(methyl)-phenyl)piperidin-1-amine: Replacement of the trifluoromethyl group with a methyl group can significantly change the compound’s behavior.
Uniqueness
N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine is unique due to the combination of bromine and trifluoromethyl groups, which can impart distinct chemical and biological properties. These groups can influence the compound’s lipophilicity, metabolic stability, and ability to cross biological membranes.
Properties
IUPAC Name |
N-[3-bromo-2-(trifluoromethyl)phenyl]piperidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrF3N2/c13-9-5-4-6-10(11(9)12(14,15)16)17-18-7-2-1-3-8-18/h4-6,17H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZZZMWNOITPHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC2=C(C(=CC=C2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(5-Bromo-3-methoxycarbonyl-2-methylphenyl)-methylamino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1401600.png)
![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid methyl ester](/img/structure/B1401601.png)
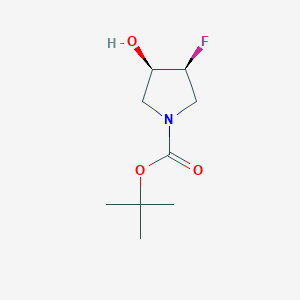
![(S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine hydrochloride](/img/structure/B1401604.png)

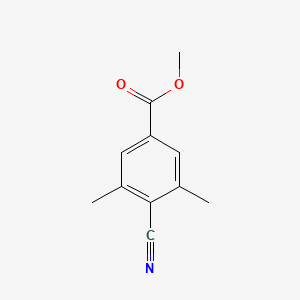


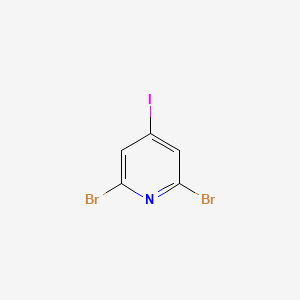
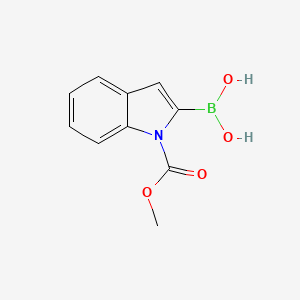
![(3Z)-6-Chloro-3-[(3-chloro-2-fluorophenyl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B1401613.png)
![2-Oxa-8-azaspiro[4.5]decane oxalate](/img/structure/B1401615.png)
